2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
Scientific Research Applications
Pharmacology: Antileishmanial Agents
This compound’s structural similarity to quinoline derivatives suggests potential as an antileishmanial agent. Quinoline derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis, with some showing promising results . The sulfonyl and benzoyl groups in the compound could be modified to enhance its activity against Leishmania parasites.
Medicinal Chemistry: Drug Synthesis
The compound’s quinolinyl sulfonyl moiety is structurally related to 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their pharmaceutical and biological activities . This compound could serve as a precursor in the synthesis of heteroannelated derivatives with potential therapeutic applications.
Organic Chemistry: Diversity-Oriented Synthesis
In organic synthesis, the compound could be used in diversity-oriented synthesis strategies to create a variety of functionalized molecules. Its dihydroquinolinyl sulfonyl group is a versatile moiety that can participate in Brønsted or Lewis acid-catalyzed reactions to yield complex quinolin-4-one derivatives .
properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S2/c1-17-9-14-21-23(16-17)35-27(24(21)26(32)28-2)29-25(31)19-10-12-20(13-11-19)36(33,34)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8,10-13,17H,5,7,9,14-16H2,1-2H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUMBVVNNRZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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